molecular formula C9H10F3NO B13480665 3-(2-Amino-3,3,3-trifluoropropyl)phenol

3-(2-Amino-3,3,3-trifluoropropyl)phenol

Cat. No.: B13480665
M. Wt: 205.18 g/mol
InChI Key: OJTONPPRYYXIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-3,3,3-trifluoropropyl)phenol is a chemical compound that features a phenol group substituted with a 2-amino-3,3,3-trifluoropropyl group. This compound is of interest due to its unique structural properties, which include the presence of both an amino group and a trifluoromethyl group, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-3,3,3-trifluoropropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a trifluoropropylamine. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic attack on the aromatic ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-3,3,3-trifluoropropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2-Amino-3,3,3-trifluoropropyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The amino group can form hydrogen bonds with target molecules, facilitating binding and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-3,3,3-trifluoropropyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a versatile intermediate in various applications .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-(2-amino-3,3,3-trifluoropropyl)phenol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)8(13)5-6-2-1-3-7(14)4-6/h1-4,8,14H,5,13H2

InChI Key

OJTONPPRYYXIFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.